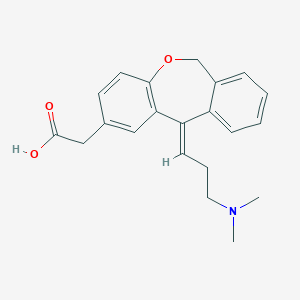

Olopatadine, (E)-

Description

Historical Context of Antiallergic Compound Discovery and Development

The development of medications to combat allergic reactions has evolved significantly over the past century. The journey began with the discovery of histamine's role in allergic responses, which spurred the synthesis of compounds capable of blocking its effects. udes.edu.co

The first generation of antihistamines emerged in the 1940s. tga.gov.aukidsvillepeds.com These compounds were effective at alleviating allergy symptoms by blocking H1-histamine receptors. udes.edu.co However, their utility was limited by a lack of receptor selectivity and their ability to cross the blood-brain barrier, which resulted in significant side effects, most notably sedation and drowsiness. udes.edu.cotga.gov.au

To address these limitations, the 1980s saw the introduction of second-generation antihistamines. udes.edu.cotga.gov.aukidsvillepeds.com This class of drugs, which includes Olopatadine (B1677272), was designed to be more selective for peripheral H1 receptors, thereby greatly reducing central nervous system effects like sedation. udes.edu.cowikipedia.org They offered improved safety profiles and became the standard for managing chronic allergic conditions. udes.edu.coresearchgate.net

Further refinement led to the development of third-generation antihistamines, which are typically active metabolites of second-generation drugs. These compounds aim to provide the highest efficacy and safety by further minimizing side effects. udes.edu.co This progression from non-selective, sedating agents to highly selective, non-sedating drugs illustrates the ongoing effort in medicinal chemistry to optimize the balance between a drug's effectiveness and its tolerability. udes.edu.co

Table 1: Evolution of H1 Antihistamines

| Generation | Time of Introduction | Key Characteristics | Examples |

| First-Generation | 1940s | Non-selective for H1 receptors, crosses the blood-brain barrier, causing sedation. udes.edu.cotga.gov.au | Diphenhydramine, Chlorphenamine kidsvillepeds.comwikipedia.org |

| Second-Generation | 1980s | Selective for peripheral H1 receptors, less sedating. udes.edu.cotga.gov.auwikipedia.org | Loratadine, Cetirizine, Olopatadine kidsvillepeds.comwikipedia.orgresearchgate.net |

| Third-Generation | Late 1980s onwards | Active metabolites of second-generation drugs, aiming for improved safety and efficacy. udes.edu.co | Fexofenadine, Levocetirizine researchgate.net |

Rationale for Researching (E)-Olopatadine: Stereochemical Significance and Potential Distinctive Properties

The investigation of specific stereoisomers is a critical aspect of modern pharmacology and drug development. researchgate.netijpsjournal.com Stereoisomers are molecules that share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. tutorchase.com These subtle structural differences can lead to significant variations in how a drug interacts with biological targets like receptors and enzymes, which are themselves chiral. muni.cz Consequently, isomers can exhibit different pharmacological actions, potencies, and metabolic pathways. researchgate.nettutorchase.com

Geometric isomerism, also known as cis-trans or (Z)/(E) isomerism, arises from restricted rotation around a double bond. muni.cz The different spatial positioning of functional groups in (E) and (Z) isomers means they can fit a receptor binding site differently, potentially leading to vastly different biological activities. muni.cz For instance, the antihistamine triprolidine (B1240482) demonstrates higher activity in its (E)-isomer form compared to the corresponding (Z)-isomer. chiralpedia.com Conversely, for the drug doxepin, the (Z)-isomer shows a significantly higher binding affinity for the H1 receptor than the (E)-isomer. news-medical.net The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the profound importance of stereochemistry in drug safety and efficacy. tutorchase.com

This principle provides the core rationale for researching (E)-Olopatadine. Although its geometric isomer, (Z)-Olopatadine, is a successful drug, it cannot be assumed that both isomers have identical properties. google.com Research into the (E)-isomer is necessary to fully characterize its unique chemical and pharmacological profile. Such studies help to confirm whether the (Z)-isomer is indeed the more active or safer form and contribute to a deeper understanding of the structure-activity relationship for this class of compounds. This knowledge is fundamental for rational drug design and the development of potentially superior therapeutic agents in the future.

Overview of (E)-Olopatadine in Relation to its (Z)-Isomer (Olopatadine) in Chemical and Preclinical Research

Research comparing (E)-Olopatadine and its clinically relevant (Z)-isomer has focused on both chemical synthesis and preclinical pharmacological properties. The marketed drug, sold under brand names like Patanol, is specifically the (Z)-isomer of Olopatadine. wikipedia.orgresearchgate.netjst.go.jp

Chemical Synthesis Significant research has been dedicated to developing practical and stereoselective synthetic routes for both Olopatadine and its (E)-isomer. ub.edunih.gov Common strategies often employ key chemical reactions such as the Wittig olefination and the Heck cyclization. acs.orgthieme-connect.com The stereochemical outcome of these reactions can be carefully controlled. For example, in the Wittig reaction, the choice of the phosphonium (B103445) salt and the base used to generate the ylide can determine whether the (E) or (Z) isomer is preferentially formed. ub.eduacs.org Studies have shown that using lithium-based reagents like LHMDS can favor the formation of the (E)-alkene, a precursor to (E)-Olopatadine. ub.eduthieme-connect.com The development of these stereoselective methods allows for the specific production of each isomer, enabling their individual study. acs.orgresearchgate.net

Preclinical Research Preclinical investigations are essential for comparing the biological activity of isomers. (Z)-Olopatadine is characterized as a selective histamine (B1213489) H1 receptor antagonist that also possesses mast cell stabilizing properties, which contributes to its anti-allergic effects. researchgate.netnih.gov A crucial finding from comparative research is that both the (Z)- and (E)-isomers of Olopatadine exhibit similar affinities for the H1 histamine receptor. google.comresearchgate.net Despite this similarity in receptor binding, only the (Z)-isomer was advanced for clinical use and commercialization. google.com While the precise reasons for this decision are not detailed in the available literature, it underscores the fact that receptor affinity is just one of many factors—including efficacy in animal models, pharmacokinetics, and toxicology—that influence drug development. Preclinical studies in animal models, including rats and guinea pigs, have confirmed the anti-allergic and antihistaminic activities of (Z)-Olopatadine. jst.go.jpnih.gov

Table 2: Comparison of (E)-Olopatadine and (Z)-Olopatadine

| Feature | (E)-Olopatadine | (Z)-Olopatadine (Olopatadine) |

| Stereochemistry | trans isomer around the propylidene double bond. ub.edu | cis isomer around the propylidene double bond. google.com |

| Commercial Status | A research compound. | An approved and marketed antiallergic drug. google.comwikipedia.org |

| Synthesis | Stereoselective routes developed, often using a Wittig reaction favoring the E-isomer. ub.eduacs.org | Stereoselective routes developed, often using a Wittig or palladium-catalyzed reaction. google.comacs.org |

| Preclinical H1 Receptor Affinity | Shows similar affinity to the (Z)-isomer. google.comresearchgate.net | A selective H1 receptor antagonist with mast cell stabilizing effects. researchgate.netnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIMVDZLSHOPLA-QGMBQPNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150556 | |

| Record name | Olopatadine, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113806-06-7 | |

| Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113806-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olopatadine, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olopatadine, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLOPATADINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU3MJP076O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Stereochemical Control of E Olopatadine

Retrosynthetic Analysis of (E)-Olopatadine

A common retrosynthetic approach for (E)-Olopatadine involves disconnecting the exocyclic double bond at the C-11 position. ijsrst.com This leads to a key intermediate, the dibenz[b,e]oxepinone, also known as Isoxepac. ijsrst.com The dimethylaminopropylidene side chain can then be introduced through various olefination reactions. ijsrst.com Another strategy focuses on the formation of the dibenzo[b,e]oxepin ring as a key step, often through an intramolecular cyclization reaction. ub.edunih.gov This approach allows for the prior establishment of the stereochemistry of the precursor, which then dictates the final (E)-configuration of the double bond. ub.edunih.gov

A linear synthetic strategy has also been proposed, starting from Isoxepac. ijsrst.com This involves the reduction of the ketone, followed by the introduction of an allyl group. ijsrst.com Subsequent manipulation of this allyl group, including hydroboration and oxidation, sets the stage for the formation of the exocyclic double bond. ijsrst.com

Stereoselective Synthesis Methodologies for the (E)-Isomer

The synthesis of (E)-Olopatadine with high stereoselectivity has been achieved through several key methodologies, which are detailed below.

The Wittig reaction is a widely used method for forming the exocyclic double bond in Olopatadine (B1677272) synthesis. ijsrst.comub.edunih.gov While often leading to the (Z)-isomer, specific conditions can be employed to favor the formation of the (E)-isomer. The stereochemical outcome of the Wittig reaction with non-stabilized ylides is highly dependent on the reaction conditions, particularly the choice of base and the nature of the phosphonium (B103445) salt counter-ion. ub.edunih.govresearchgate.net

For instance, the use of lithium bases like lithium hexamethyldisilazide (LHMDS) in conjunction with a phosphonium iodide salt has been shown to dramatically shift the stereoselectivity towards the (E)-isomer, achieving E/Z ratios as high as 9:1. ub.eduthieme-connect.com In contrast, using potassium hexamethyldisilazide (KHMDS) can reverse this selectivity, favoring the (Z)-isomer. thieme-connect.com This highlights the critical role of the cation in the base in controlling the stereochemical course of the reaction. ub.edunih.govresearchgate.net

| Reagent Conditions | E/Z Ratio | Yield (%) | Reference |

| Phosphonium iodide, LHMDS, Toluene | 9:1 | 73 | ub.edu |

| Phosphonium bromide, KHMDS, Toluene | 1:3 | 75 | ub.edu |

| Phosphonium iodide, KHMDS, Toluene | 1:3 | 75 | ub.edu |

| Phosphonium iodide, LHMDS, THF | 9:1 | 73 | ub.edu |

| Phosphonium bromide, NaH, THF | >99% (Z) | - | chemicalbook.com |

Table 1: Influence of Wittig Reaction Conditions on (E)/(Z)-Olopatadine Isomer Ratio

The intramolecular Heck reaction provides a powerful tool for the stereoselective synthesis of the dibenzo[b,e]oxepin ring system of (E)-Olopatadine. ub.edunih.gov This reaction typically proceeds through a syn-addition of the aryl palladium intermediate to the double bond, followed by a syn-elimination, which dictates the stereochemistry of the final product. ub.edu

In the synthesis of (E)-Olopatadine, a key strategy involves the intramolecular cyclization of a trans-alkene precursor. ub.edunih.gov This precursor, often synthesized via a stereoselective Wittig reaction, undergoes a Heck cyclization to yield the (E)-isomer of Olopatadine with high stereoselectivity. ub.edunih.gov The reaction is typically catalyzed by a palladium(II) salt, such as palladium acetate (B1210297) (Pd(OAc)₂), in the presence of a base like potassium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) chloride (TBAC). allfordrugs.com

Conversely, when the cis-alkene precursor is subjected to the same Heck cyclization conditions, a mixture of both (Z)- and (E)-isomers is often obtained, highlighting the stereospecificity of the reaction with the trans-precursor. ub.edu

Beyond the Heck reaction, other palladium-catalyzed reactions have been instrumental in the stereospecific synthesis of Olopatadine isomers. researchgate.netgoogle.com One notable approach involves the intramolecular cyclization of an alkyne intermediate. google.comresearchgate.net This method can be tuned to produce the desired isomer with high selectivity. researchgate.net

For example, a palladium catalyst in the presence of a hydride source can facilitate the stereospecific intramolecular cyclization of an alkyne, leading to the formation of the seven-membered dihydrodibenzo[b,e]oxepine ring with controlled stereochemistry at the exocyclic double bond. google.comthieme-connect.com The optimization of these reaction conditions, often guided by Design of Experiment (DoE) analysis, has been crucial in achieving high yields of the desired isomer. google.comthieme-connect.com

A formal synthesis of Olopatadine has been described that utilizes a 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) mediated dehydrogenation to construct the key exocyclic double bond. ijsrst.com This strategy begins with Isoxepac, which is converted to a homoallyl alcohol intermediate. ijsrst.com This alcohol is then subjected to DDQ oxidation to introduce the double bond. ijsrst.com

This method, however, has shown limited stereoselectivity, producing a mixture of (E)- and (Z)-isomers with the (E)-isomer being the major product in a 3:1 ratio. ijsrst.com The reaction is performed under reflux in dioxane. ijsrst.com While this approach offers an alternative route, the low stereoselectivity and modest yield (40%) are significant drawbacks. ijsrst.com

| Reactant | Reagent | Conditions | Product Ratio (E/Z) | Yield (%) | Reference |

| Methyl 2-(11-(3-acetoxypropyl)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate | DDQ | Dioxane, Reflux, 12 h | 3:1 | 40 | ijsrst.com |

Table 2: DDQ Oxidation for the Synthesis of Olopatadine Isomers

The synthesis of the dibenzoxepin core of Olopatadine can also be approached through a Lewis acid-mediated ring-opening strategy. researchgate.netlookchem.com This method has been explored as an alternative to introduce the necessary side chain. researchgate.net In one patented approach, a spiro-tetrahydrofuran intermediate is treated with a Lewis acid, such as aluminum chloride (AlCl₃), in dichloromethane (B109758) (DCM). google.com This induces a ring-opening and subsequent rearrangement to form the olefinic side chain, albeit with a modest E/Z ratio of 1:1.5. google.com This particular method, while innovative, does not favor the (E)-isomer.

Optimization of Synthetic Routes for (E)-Olopatadine

The optimization of synthetic routes for (E)-Olopatadine, the geometric isomer of the active pharmaceutical ingredient Olopatadine, has been a subject of significant research. Efforts have focused on improving stereoselectivity, process efficiency, and scalability to facilitate its use in research and comparative studies.

Strategies for Enhancing E/Z Stereoselectivity

The primary challenge in synthesizing Olopatadine and its E-isomer is controlling the geometry of the exocyclic double bond. The Wittig reaction and the Heck reaction have been identified as key steps where stereoselectivity can be manipulated. scispace.comnih.gov

Wittig Olefination:

The Wittig reaction is a common method for forming the crucial carbon-carbon double bond in the Olopatadine scaffold. google.com However, traditional approaches often result in poor Z/E stereoselectivity. scispace.com Research has shown that the stereochemical outcome of the Wittig reaction is highly dependent on the reaction conditions, particularly the choice of phosphonium salt and the base used to generate the ylide. scispace.comacs.org

A key strategy involves the use of nonstabilized phosphorus ylides. scispace.com It has been demonstrated that both the anion of the phosphonium salt (e.g., iodide vs. bromide) and the cation of the base (e.g., lithium vs. potassium) have a profound impact on the E/Z ratio. acs.orgthieme-connect.com For instance, generating the ylide from a phosphonium iodide salt using a lithium-based reagent like lithium hexamethyldisilazide (LHMDS) dramatically favors the formation of the (E)-alkene. thieme-connect.comub.edu In one study, using LHMDS with the corresponding phosphonium iodide resulted in a 9:1 E/Z ratio. ub.edu Conversely, using potassium hexamethyldisilazide (KHMDS) reversed this selectivity, favoring the Z-isomer. thieme-connect.com This highlights the critical role of lithium ions in promoting the formation of the (E)-isomer. scispace.comub.edu

Table 1: Effect of Reaction Conditions on Wittig Stereoselectivity

| Phosphonium Salt Anion | Base | Resulting E/Z Ratio | Reference |

|---|---|---|---|

| Iodide | LHMDS | 9:1 | thieme-connect.comub.edu |

| - | KHMDS | 1:3 | thieme-connect.com |

| Bromide | n-butyl lithium | 2:1 (Z/E) | allfordrugs.com |

| Bromide Hydrobromide | Sodium Hydride | < 0.5% (E-Isomer) | chemicalbook.com |

Heck Cyclization:

Another pivotal strategy involves a stereoselective intramolecular Heck reaction. scispace.comacs.org This method allows for the construction of the seven-membered dibenzo[b,e]oxepine ring system. thieme-connect.com The stereoselectivity of this cyclization is high when starting from a trans alkene (E-isomer precursor), leading to the desired cyclic product with a specific geometry. scispace.comub.edu The process typically involves a syn-addition of an arylpalladium intermediate to the double bond, followed by a syn-elimination, which preserves the stereochemistry. allfordrugs.com In contrast, Heck cyclization starting from the corresponding cis alkene (Z-isomer precursor) has been found to be non-stereoselective, yielding a mixture of (E)- and (Z)-cyclized products. scispace.comub.edu

Researchers have also explored palladium-catalyzed intramolecular cyclization of alkyne intermediates as a stereospecific route to control the geometry, which has been shown to yield the desired Z-isomer with high efficiency. google.comresearchgate.netacs.org This approach provides an alternative pathway to selectively access one isomer over the other.

Evaluation of Efficiency and Scalability of Synthetic Processes

The industrial viability of any synthetic route depends on its efficiency, cost-effectiveness, and scalability. Many early syntheses of Olopatadine and its isomers suffered from drawbacks that made them unsuitable for large-scale production. google.comblogspot.com

Challenges in Traditional Routes:

Hazardous Reagents: Many reported methods rely on hazardous and difficult-to-handle reagents such as n-butyl lithium and sodium hydride, which require strictly anhydrous conditions and low temperatures, posing significant risks on an industrial scale. google.comnewdrugapprovals.org

Poor Yield and Selectivity: Wittig reactions often produced low yields of the desired isomer, with Z/E ratios being unfavorable (e.g., 2.3:1 or 2.5:1), necessitating difficult and costly purification steps like column chromatography. allfordrugs.comnewdrugapprovals.org

Expensive Catalysts: While palladium-catalyzed reactions like the Heck and Sonogashira couplings offer high stereoselectivity, the cost of the palladium catalyst can be a significant drawback, especially when high catalyst loading is required. google.comallfordrugs.comresearchgate.net

Modern, More Efficient Approaches:

To overcome these limitations, more efficient and scalable processes have been developed. A notable advancement is the use of a palladium-catalyzed intramolecular cyclization of an alkyne intermediate. google.comresearchgate.net This route was optimized using a Design of Experiments (DoE) approach to achieve a high yield of the desired isomer. researchgate.netacs.org This method avoids the stereoselectivity issues of the traditional Wittig reaction. google.com

Another approach involves a Lewis acid-catalyzed tandem reaction to construct the dibenzo[b,e]oxepine core, offering a potentially more direct route. google.com Similarly, the Barbier reaction has been investigated as an alternative to the Grignard reaction for introducing the side chain, although this particular route resulted in an E:Z ratio of 1:1.5. google.com The development of one-pot Wittig-Heck reaction sequences also represents an effort to improve process efficiency by reducing the number of separate workup and purification steps. rsc.org

Synthesis of Deuterium-Labeled (E)-Olopatadine Analogues for Research Applications

Deuterium-labeled analogues of drug compounds are valuable tools in metabolic studies, pharmacokinetic research, and as internal standards for analytical quantification. A novel and efficient synthetic route for deuterium-labeled Olopatadine, specifically Olopatadine-d6, has been developed. researchgate.netresearchgate.net

This improved synthesis was designed to be more cost-effective than traditional labeling methods, which often use expensive labeled precursors like dimethyl amine-d6. researchgate.netresearchgate.net The key feature of this new pathway is the introduction of the deuterium (B1214612) labels at a late stage of the synthesis. rcsi.science

The synthesis starts with the alkylation of a primary amine intermediate using inexpensive and commercially available dimethyl sulfate-d6. researchgate.netrcsi.science This step efficiently incorporates six deuterium atoms onto the two methyl groups of the dimethylamino moiety. The structure of the resulting Olopatadine-d6 is confirmed using ¹H NMR and mass spectrometry. researchgate.netresearchgate.net This approach makes the production of deuterium-labeled Olopatadine analogues more accessible for research applications. rcsi.science

Pharmacological Characterization and Molecular Mechanisms of E Olopatadine in Preclinical Models

Receptor Binding Kinetics and Selectivity

Histamine (B1213489) H1 Receptor Affinity and Antagonism

(E)-Olopatadine, the E-isomer of Olopatadine (B1677272), demonstrates a significant affinity for the histamine H1 receptor. nih.gov Studies have shown that its binding affinity is comparable to that of Olopatadine itself. nih.gov However, the nature of its antagonism at the H1 receptor presents a mixed profile, exhibiting both competitive and noncompetitive properties. nih.gov This is in contrast to Olopatadine, which is characterized primarily by its potent noncompetitive antagonism. nih.gov The geometric configuration around the double bond in the dimethylaminopropylidene group is a critical determinant of this antagonistic activity. nih.gov

Research indicates that (E)-Olopatadine's interaction with the H1 receptor involves a distinct binding mechanism. While Olopatadine is suggested to form an ionic bond between its protonated amine group and Glutamic acid 181 (Glu 181) in the second extracellular loop of the H1 receptor, the amine group of the (E)-isomer does not engage in this specific interaction. nih.gov This difference in binding is thought to contribute to the mixed antagonistic profile observed with (E)-Olopatadine. nih.gov

(E)-Olopatadine's affinity for the H1 receptor has been quantified with a Ki value of approximately 41.1 nM. nih.govacs.org Functionally, it acts as a potent antagonist of histamine-induced phosphoinositide turnover in various human ocular cells, including conjunctival epithelial cells, with IC50 values ranging from 9.5 to 39.9 nM. nih.govacs.org

Table 1: Histamine H1 Receptor Binding Affinity and Functional Antagonism of (E)-Olopatadine

| Parameter | Value | Cell/Tissue Type | Reference |

|---|---|---|---|

| Ki (Binding Affinity) | 41.1 ± 6.0 nM | Guinea pig forebrain | nih.govacs.org |

| pKi | 7.5 ± 0.1 | Human conjunctival mast cells | nih.gov |

| IC50 (Phosphoinositide Turnover) | 9.5 ± 1.5 nM | Human conjunctival epithelial cells | nih.govacs.org |

| IC50 (Phosphoinositide Turnover) | 19 nM | Human corneal fibroblasts | nih.govacs.org |

| IC50 (Phosphoinositide Turnover) | 39.9 nM | Transformed human trabecular meshwork cells | nih.govacs.org |

| pIC50 (Phosphoinositide Turnover) | 8.0 | Human conjunctival epithelial cells | nih.gov |

| Kb (Dissociation Constant) | 19.9 nM | Human ocular cells | nih.gov |

Investigation of Binding to H2, H3, Alpha-Adrenergic, Dopamine, and Muscarinic Receptors

(E)-Olopatadine exhibits a high degree of selectivity for the histamine H1 receptor over other receptor types. nih.gov Studies have demonstrated significantly lower affinities for histamine H2 and H3 receptors. nih.govnih.gov Specifically, the Ki values for H2 and H3 receptors were found to be 43,437 nM and 171,666 nM, respectively, indicating a selectivity for the H1 receptor that is over 1,000-fold higher than for the H2 receptor and over 4,000-fold higher than for the H3 receptor. nih.gov Another study reported Ki values of 100 µM for H2 and 79.4 µM for H3 receptors. nih.gov

Furthermore, investigations into its binding profile across a broad range of non-histamine receptors have revealed a lack of significant interaction. researchgate.nett3db.ca (E)-Olopatadine shows negligible effects on alpha-adrenergic, dopamine, muscarinic type 1 and 2, and serotonin (B10506) receptors. t3db.cadrugbank.comhres.cahres.canih.gov Profiling against 42 non-histamine receptor binding sites showed that it only interacts to a significant degree with two of these sites. nih.gov

Table 2: Receptor Binding Selectivity of (E)-Olopatadine

| Receptor Subtype | Ki (nM) | Selectivity Ratio (H1:Receptor) | Reference |

|---|---|---|---|

| Histamine H1 | 41.1 | - | nih.govacs.org |

| Histamine H2 | 43,437 | 1,059 | nih.govacs.org |

| Histamine H3 | 171,666 | 4,177 | nih.govacs.org |

| Alpha-Adrenergic | Negligible effects | - | t3db.cadrugbank.comhres.cahres.canih.gov |

| Dopamine | Negligible effects | - | t3db.cadrugbank.comhres.cahres.canih.gov |

| Muscarinic (M1 & M2) | Negligible effects | - | t3db.cadrugbank.comhres.cahres.canih.gov |

Identification of Key Receptor Binding Pockets and Amino Acid Residues for Selective H1 Antagonism

The selective antagonism of the histamine H1 receptor by second-generation antihistamines like (E)-Olopatadine is attributed to specific interactions within the receptor's binding pocket. drugbank.com A key interaction for many H1 antagonists is a salt bridge formed between the ligand's amine moiety and the highly conserved Aspartate 107 (Asp107) in the third transmembrane helix of the receptor. drugbank.comnih.govmdpi.com

Docking simulations suggest that the unique carboxyl group present in second-generation antihistamines, including (E)-Olopatadine, plays a crucial role in their selectivity. mdpi.com This carboxyl group is thought to interact with Lysine (B10760008) 191 (Lys191) in the fifth transmembrane helix and/or Lysine 179 (Lys179) in the second extracellular loop (ECL2). nih.govmdpi.comkyoto-u.ac.jp These lysine residues are part of an anion-binding region unique to the H1 receptor, and the interaction with the carboxyl group of the ligand is believed to contribute to the increased selectivity of these compounds for the H1 receptor. nih.govmdpi.com

While the amine group of (E)-Olopatadine's parent compound, Olopatadine, is proposed to form an ionic bond with Glutamic acid 181 (Glu 181) in ECL2, this specific interaction does not appear to occur with the (E)-isomer. nih.gov

Cellular and Subcellular Mechanisms of Action (In Vitro Studies)

Mast Cell Stabilization Mechanisms

(E)-Olopatadine demonstrates a significant mast cell-stabilizing effect by inhibiting the release of histamine and other inflammatory mediators. drugbank.comhres.cahres.caresearchgate.nettandfonline.comhres.cahres.ca This has been observed in various in vitro models, including rat basophilic leukemia (RBL-2H3) cells and purified human conjunctival mast cells. drugbank.comresearchgate.netcapes.gov.br

In studies with RBL-2H3 cells, (E)-Olopatadine has been shown to inhibit the immunologically-stimulated release of histamine in a dose-dependent manner. drugbank.com It also suppresses the expression of cytokine genes, such as Interleukin-4 (IL-4), in these cells. capes.gov.brresearchgate.net The mechanism for this inhibition appears to involve the modulation of calcium influx. (E)-Olopatadine inhibits Ca2+ influx through receptor-operated channels without affecting the release of calcium from intracellular stores. capes.gov.br This reduction in calcium influx is correlated with the suppression of degranulation and the release of arachidonic acid. capes.gov.br

In purified human conjunctival mast cells, (E)-Olopatadine effectively inhibits the release of histamine, tryptase, and prostaglandin (B15479496) D2 in a concentration-dependent manner, with an IC50 of 559 µM for histamine release. nih.gov Furthermore, it has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) from these cells. researchgate.netnih.gov This inhibition of mast cell degranulation is a key component of its anti-allergic activity. researchgate.nettandfonline.com

Table 3: Inhibition of Histamine Release by (E)-Olopatadine in Mast Cell Models

| Cell Type | Stimulus | Inhibitory Effect | IC50 | Reference |

|---|---|---|---|---|

| Rat Basophilic Leukemia (RBL-2H3) cells | Immunological | Dose-dependent inhibition of histamine release | Not specified | drugbank.com |

| Purified Human Conjunctival Mast Cells | Anti-IgE | Inhibition of histamine release | 559 µM | nih.gov |

| Purified Human Conjunctival Mast Cells | Anti-IgE | Inhibition of TNF-α release | Not specified | researchgate.netnih.gov |

| Rat Peritoneal Mast Cells | Compound 48/80 or ovalbumin | Dose-dependent inhibition of histamine release (5-20 µM) | Not specified | tudublin.ie |

Suppression of Mast Cell Degranulation Pathways

(E)-Olopatadine demonstrates significant mast cell-stabilizing properties, a key mechanism in its anti-allergic effects. researchgate.netnih.gov This activity involves the inhibition of the release of histamine and other pro-inflammatory mediators from mast cells upon immunological stimulation. drugbank.comhres.capatsnap.com In vitro studies on human conjunctival mast cells and rat basophilic leukemia cells have shown that Olopatadine produces a dose-dependent inhibition of histamine release. drugbank.comnih.gov This stabilization prevents the degranulation process that initiates the allergic cascade. researchgate.netnih.gov

Anti-inflammatory and Immunomodulatory Pathways

Beyond its primary roles as a histamine H1 receptor antagonist and mast cell stabilizer, (E)-Olopatadine exerts a broad range of anti-inflammatory and immunomodulatory effects. These actions involve the inhibition of various inflammatory mediators, modulation of cytokine secretion from epithelial cells, reduction of eosinophil activity, and suppression of cellular adhesion molecules.

Inhibition of Inflammatory Mediator Release (e.g., Tryptase, Prostaglandin D2, TNF-alpha, Leukotrienes, Thromboxanes)

(E)-Olopatadine has been shown to effectively inhibit the release of a spectrum of inflammatory mediators from various immune cells, contributing significantly to its anti-inflammatory profile. In vitro studies using human conjunctival mast cells have demonstrated that Olopatadine inhibits the immunologically stimulated release of not only histamine but also other key mediators such as tryptase, prostaglandin D2 (PGD2), and tumor necrosis factor-alpha (TNF-alpha). hres.cahres.camedcentral.comnih.govresearchgate.net The inhibition of TNF-alpha release from human conjunctival mast cells is dose-dependent, with an IC50 of 13.1 µM. nih.gov

Furthermore, Olopatadine's inhibitory actions extend to lipid mediators. It has been shown to suppress the production of inflammatory lipids like leukotrienes and thromboxanes from human polymorphonuclear leukocytes and eosinophils. researchgate.netnih.gov This broad-spectrum inhibition of mediator release underscores its capacity to interrupt the allergic inflammatory cascade at multiple points. patsnap.com

Table 1: Inhibition of Inflammatory Mediator Release by (E)-Olopatadine

| Mediator | Cell Type | Effect | References |

|---|---|---|---|

| Tryptase | Human Conjunctival Mast Cells | Inhibition of release | hres.cahres.camedcentral.comresearchgate.net |

| Prostaglandin D2 | Human Conjunctival Mast Cells | Inhibition of release | hres.cahres.camedcentral.comresearchgate.net |

| TNF-alpha | Human Conjunctival Mast Cells | Inhibition of release (IC50 = 13.1 µM) | hres.cahres.canih.govresearchgate.net |

| Leukotrienes | Human Polymorphonuclear Leukocytes, Eosinophils | Inhibition of production | researchgate.netnih.gov |

| Thromboxanes | Human Polymorphonuclear Leukocytes, Eosinophils | Inhibition of release | researchgate.netnih.gov |

Modulation of Pro-inflammatory Cytokine Secretion from Epithelial Cells (e.g., IL-6, IL-8, GM-CSF, IL-1β)

(E)-Olopatadine modulates the inflammatory response by inhibiting the production and secretion of pro-inflammatory cytokines from epithelial cells. hres.cahres.canovartis.com Histamine can stimulate human conjunctival epithelial cells to secrete cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8); Olopatadine has been shown to potently attenuate this response. nih.gov Studies comparing various topical ocular anti-allergy drugs found Olopatadine to be approximately 10-fold more potent as an inhibitor of IL-6 and IL-8 secretion than predicted by its H1-receptor binding affinity alone, suggesting additional mechanisms are at play. nih.gov

Table 2: Modulation of Pro-inflammatory Cytokine Secretion by (E)-Olopatadine

| Cytokine | Cell/Tissue Type | Effect | References |

|---|---|---|---|

| IL-6 | Human Conjunctival Epithelial Cells, Mouse Ear Tissue | Inhibition of secretion/production | nih.govresearchgate.netspandidos-publications.comnih.gov |

| IL-8 | Human Conjunctival Epithelial Cells | Inhibition of secretion | nih.govnih.gov |

| GM-CSF | Mouse Ear Tissue | Inhibition of production | researchgate.net |

| IL-1β | Mouse Ear Tissue | Inhibition of production | researchgate.netspandidos-publications.com |

Decreased Chemotaxis and Eosinophil Activation/Infiltration

A hallmark of late-phase allergic reactions is the infiltration of inflammatory cells, particularly eosinophils, into the affected tissue. (E)-Olopatadine has demonstrated a clear ability to interfere with this process. fda.gov It has been shown to decrease chemotaxis, the directed migration of cells in response to chemical signals, and to inhibit the activation and subsequent infiltration of eosinophils. drugbank.comhres.canih.govmedcentral.com

In preclinical models of allergic rhinitis and chronic contact hypersensitivity, Olopatadine effectively inhibited eosinophil infiltration. nih.gov The underlying mechanisms are likely multifactorial. One proposed mechanism involves the suppression of S100A12 protein, a chemoattractant for monocytes and neutrophils. nih.gov Olopatadine has been shown to bind to S100A12 and reduce the migration of monocytes induced by this protein. nih.gov While the precise mechanisms for inhibiting eosinophil chemotaxis are still being explored, the consistent observation across multiple studies is a reduction in eosinophil numbers at the site of allergic inflammation following Olopatadine treatment. nih.govresearchgate.net This effect is a key contributor to its efficacy in controlling the sustained inflammation characteristic of allergic disease. ejmanager.com

Inhibition of Adhesion Molecule Expression (e.g., ICAM-1, E-selectin)

The recruitment and infiltration of leukocytes into inflamed tissues is critically dependent on the expression of adhesion molecules on the surface of vascular endothelial and epithelial cells. (E)-Olopatadine has been shown to inhibit the expression of key adhesion molecules, including Intercellular Adhesion Molecule-1 (ICAM-1) and E-selectin. researchgate.netresearchgate.netniph.go.jp

A significant mechanism for this effect is linked to Olopatadine's ability to inhibit TNF-alpha release from mast cells. researchgate.netnih.gov Supernatants from stimulated mast cells can upregulate ICAM-1 expression on conjunctival epithelial cells, an effect mediated primarily by TNF-alpha. researchgate.netnih.gov Pre-incubation of mast cells with Olopatadine significantly blocks this upregulation of ICAM-1. researchgate.netnih.gov This finding suggests that by controlling mast cell mediator release, Olopatadine secondarily suppresses a key signal for epithelial cell activation and subsequent leukocyte recruitment. researchgate.net This inhibition of adhesion molecule expression provides another pathway through which Olopatadine exerts its anti-inflammatory effects, effectively reducing the capacity for inflammatory cells to adhere to and infiltrate the conjunctiva. drugbank.comfrontiersin.org

Comparative Cellular Pharmacology of (E)-Olopatadine with its (Z)-Isomer or Other Antiallergic Agents

In preclinical and clinical settings, Olopatadine has been compared to a variety of other anti-allergic agents, often demonstrating a superior or more comprehensive pharmacological profile.

Compared to other H1-antihistamines such as levocabastine , pheniramine (B192746) , and antazoline , Olopatadine exhibits greater selectivity for the H1-receptor and greater potency in in vivo models. tandfonline.commedcentral.com In a study evaluating the inhibition of histamine-stimulated cytokine secretion from human conjunctival epithelial cells, Olopatadine was notably more potent than pheniramine and antazoline. nih.gov

When compared with ketotifen (B1218977) , another agent with both antihistaminic and mast cell-stabilizing properties, Olopatadine has shown distinct advantages. In a study examining the effects on S100A12-induced monocyte migration, Olopatadine and amlexanox (which also binds to S100A12) inhibited migration, whereas ketotifen had little effect, suggesting a unique anti-inflammatory mechanism for Olopatadine. nih.gov

In a mouse model of chronic contact hypersensitivity, repeated treatment with Olopatadine significantly inhibited ear swelling, scratching, and the production of inflammatory cytokines (IL-4, IL-1β, GM-CSF). In contrast, other histamine H1 receptor antagonists like loratadine , bepotastine , and chlorpheniramine (B86927) did not inhibit these inflammatory responses, indicating that Olopatadine possesses additional biological effects beyond H1-receptor blockade. researchgate.net

Head-to-head studies using the conjunctival allergen challenge (CAC) model have also highlighted Olopatadine's efficacy. In one such study, Olopatadine was found to be significantly more effective than epinastine in controlling ocular itching, conjunctival redness, and chemosis. researchgate.net Another CAC study reported that Olopatadine was rated as significantly more comfortable upon instillation than azelastine . researchgate.net However, some studies have suggested that other agents, like alcaftadine , may be more effective in preventing the allergen-induced decrease in junctional protein expression in animal models. touchophthalmology.com

Table 3: Comparative Pharmacology of (E)-Olopatadine vs. Other Antiallergic Agents

| Comparator Agent | Comparative Finding | Model/System | References |

|---|---|---|---|

| Pheniramine, Antazoline | Olopatadine showed greater potency inhibiting histamine-induced cytokine secretion. | Human Conjunctival Epithelial Cells | nih.gov |

| Levocabastine, Pheniramine, Antazoline | Olopatadine had greater H1-receptor selectivity and in vivo potency. | In vitro/In vivo models | tandfonline.commedcentral.com |

| Ketotifen | Olopatadine inhibited S100A12-induced monocyte migration; Ketotifen did not. | THP-1 Monocyte Cell Line | nih.gov |

| Loratadine, Bepotastine, Chlorpheniramine | Olopatadine inhibited ear swelling and cytokine production; others did not. | Mouse Model of Contact Hypersensitivity | researchgate.net |

| Epinastine | Olopatadine was more effective against itching, redness, and chemosis. | Conjunctival Allergen Challenge (Human) | researchgate.net |

| Azelastine | Olopatadine was rated as more comfortable upon instillation. | Conjunctival Allergen Challenge (Human) | researchgate.net |

| Alcaftadine | Alcaftadine was more effective in preventing decreased junctional protein expression. | Animal Model | touchophthalmology.com |

In Vivo Preclinical Pharmacodynamics and Efficacy Studies (Animal Models)

(E)-Olopatadine, a selective histamine H1-receptor antagonist and mast cell stabilizer, has demonstrated significant efficacy in a variety of preclinical animal models of allergic inflammation. novartis.comjst.go.jphres.cadrugbank.com These in vivo studies have been instrumental in characterizing its pharmacological profile and supporting its clinical development for allergic conditions.

In vivo studies in guinea pigs and rats have established the potent anti-bronchoconstrictive effects of (E)-Olopatadine. The action of olopatadine is that of a typical antihistamine that blocks H1 receptors, as evidenced by in vivo allergic bronchospasm or histamine-induced bronchoconstriction animal models. fda.gov In sensitized guinea pigs, orally administered (E)-Olopatadine has been shown to inhibit the symptoms of experimental bronchial asthma. jst.go.jp Furthermore, it has demonstrated the ability to inhibit tachykininergic contraction in the guinea pig bronchi through the prejunctional inhibition of peripheral sensory nerves. jst.go.jp These findings highlight the compound's potential to alleviate the bronchospastic component of allergic asthma.

Table 1: Effect of (E)-Olopatadine on Bronchoconstriction in Animal Models

| Animal Model | Challenge Agent | (E)-Olopatadine Effect | Reference |

| Guinea Pig | Allergen | Inhibition of allergic bronchospasm | fda.gov |

| Guinea Pig | Histamine | Inhibition of histamine-induced bronchoconstriction | fda.gov |

| Rat | Histamine | Inhibition of histamine-induced bronchoconstriction | fda.gov |

| Guinea Pig | Tachykinin | Inhibition of tachykininergic contraction | jst.go.jp |

The efficacy of (E)-Olopatadine in the context of allergic rhinitis has been evaluated in ovalbumin (OVA)-sensitized rat models. Oral administration of (E)-Olopatadine at doses of 0.03 mg/kg or higher effectively inhibited the symptoms of experimental rhinoconjunctivitis in sensitized rats. jst.go.jp These studies demonstrate the compound's ability to mitigate the nasal symptoms characteristic of allergic rhinitis.

(E)-Olopatadine has demonstrated marked inhibitory effects on allergic skin responses in various preclinical models. In sensitized guinea pigs and rats, oral administration of (E)-Olopatadine inhibited the symptoms of experimental allergic skin responses. jst.go.jp This indicates the compound's ability to counteract the cutaneous manifestations of type 1 immediate hypersensitivity reactions. novartis.com

The ocular anti-allergic properties of (E)-Olopatadine have been extensively studied in guinea pig and mouse models of allergic conjunctivitis. Topical application of (E)-Olopatadine effectively inhibits antigen- and histamine-stimulated conjunctivitis in guinea pigs. nih.gov In a passive anaphylaxis model in the guinea pig conjunctiva, (E)-Olopatadine attenuated the response when applied prior to antigen challenge. nih.gov

Furthermore, (E)-Olopatadine has been shown to be effective in a model of histamine-induced vascular permeability in the guinea pig conjunctiva. nih.gov A preclinical study in male Hartley VAF guinea pigs demonstrated that a 0.77% olopatadine solution significantly suppressed histamine-induced vascular permeability compared to a 0.2% solution and vehicle control. fda.gov This effect was observed when the drug was administered either 30 minutes or 24 hours before the histamine challenge, indicating a rapid onset and long duration of action. nih.govfda.gov

In a mouse model of allergic conjunctivitis induced by histamine or ovalbumin, treatment with a 1% olopatadine solution was investigated. spandidos-publications.com The study also explored the combined effects with naphazoline (B1676943) hydrochloride. spandidos-publications.com

Table 2: Efficacy of (E)-Olopatadine in a Guinea Pig Model of Histamine-Induced Ocular Vascular Permeability

| Treatment Group | Pre-Challenge Administration Time | Outcome | Reference |

| Olopatadine 0.77% | 30 minutes | Significantly greater suppression of vascular permeability vs. 0.2% and vehicle | fda.gov |

| Olopatadine 0.77% | 24 hours | Significantly greater suppression of vascular permeability vs. 0.2% and vehicle | fda.gov |

(E)-Olopatadine has been reported to inhibit eosinophil activation and chemotaxis. novartis.comdrugbank.com In animal models, alcaftadine, another anti-allergic agent, resulted in a significantly greater decrease in conjunctival eosinophil infiltration compared to olopatadine in allergen-challenged animals, suggesting that while olopatadine has an effect, other agents may be more potent in this specific mechanism. ejmanager.com

Preclinical studies have begun to elucidate the effects of (E)-Olopatadine on key mediators of allergic inflammation beyond histamine. In a mouse model of antigen-induced allergic conjunctivitis, treatment with olopatadine and naphazoline hydrochloride was shown to reduce the levels of inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4). spandidos-publications.com The combination treatment also led to lower levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) compared to olopatadine alone. spandidos-publications.com

The study also investigated the effects on nerve growth factor (NGF) and vascular endothelial growth factor (VEGF), suggesting that the therapeutic mechanism of olopatadine in allergic conjunctivitis may involve modulation of these factors. spandidos-publications.com

Assessment of Anti-Tachykininergic Effects in Respiratory Systems (e.g., Guinea Pig Bronchi)

(E)-Olopatadine has demonstrated inhibitory effects on tachykinin-mediated responses in preclinical respiratory models. nih.gov Studies have shown that olopatadine inhibits tachykininergic contractions within the bronchi of guinea pigs. researchgate.netthieme-connect.com This action is attributed to the prejunctional inhibition of peripheral sensory nerves. researchgate.netthieme-connect.com

Further investigation into these effects was conducted using a capsaicin (B1668287) challenge in guinea pigs to induce tachykinin-mediated nasal responses. nih.gov In this model, oral administration of olopatadine resulted in a 57% inhibition of the sneezing response, a key tachykinin-mediated action. nih.gov Notably, the compound did not affect the nasal rubbing response. nih.gov The inhibitory effect on sneezing is believed to stem from the inhibition of tachykinin release, rather than from its antihistaminic properties, as other antihistamines like chlorpheniramine and clemastine (B1669165) did not affect the responses. nih.gov

Preclinical Pharmacokinetics and Metabolism (Animal Studies)

Absorption Profiles in Animal Models

Preclinical studies in animal models indicate that (E)-Olopatadine is absorbed systemically following administration. After intranasal dosing in animals, maximum concentrations (Tmax) in both blood and plasma were observed to occur at 0.5 hours. fda.gov A whole-body radiography evaluation in animals confirmed that following intranasal administration, the drug is absorbed and enters systemic circulation. fda.gov

Ocular administration has also been studied. In a preclinical study involving rabbits, a higher concentration formulation of olopatadine (0.77%) resulted in higher concentrations and a more prolonged presence in the conjunctiva, the target ocular tissue, compared to a lower concentration solution (0.2%). dovepress.com

Distribution and Plasma Protein Binding in Animal Models

Following absorption in animal models, (E)-Olopatadine undergoes wide distribution throughout the body. fda.gov The majority of the compound is found within the gastrointestinal tract and excretory organs. fda.gov Lower levels of radioactivity were detected in the lungs, bronchi, and trachea. fda.gov The distribution characteristics indicate a minimal association with the cellular components of blood, as evidenced by blood-to-plasma and cellular fraction-to-plasma ratios of less than one. fda.gov An ocular tissue distribution study has been conducted in male New Zealand White rabbits. hres.ca

(E)-Olopatadine has been identified in the milk of nursing rats after oral administration. novartis.comnovartis.comtga.gov.au

The plasma protein binding of olopatadine is moderate, at approximately 55%. fda.govfda.gov This binding is primarily to serum albumin and is independent of the drug's concentration over a range of 0.1 to 1000 ng/mL. tga.gov.aufda.govfda.govtmda.go.tz

Table 1: Preclinical Distribution and Plasma Protein Binding of (E)-Olopatadine

| Parameter | Finding | Animal Model(s) | Citations |

|---|---|---|---|

| Tissue Distribution | Widely distributed; highest concentrations in GI tract and excretory organs. Low levels in lungs, bronchi, trachea. | General animal models | fda.gov |

| Ocular Distribution | Ocular tissue distribution study conducted. | Rabbit | hres.ca |

| Excretion in Milk | Identified in the milk of nursing mothers following oral administration. | Rat | novartis.comnovartis.comtga.gov.au |

| Plasma Protein Binding | ~55% | Data from human serum, but typical for preclinical assessment | tga.gov.aufda.govfda.govtmda.go.tz |

| Primary Binding Protein | Serum Albumin | Data from human serum | tga.gov.autmda.go.tz |

| Blood Cell Association | Minimal; blood:plasma ratio <1. | General animal models | fda.gov |

Elimination and Metabolic Pathways (e.g., Renal Excretion, Cytochrome P-450 Isoenzyme Inhibition in vitro/animal liver microsomes)

The primary route of elimination for (E)-Olopatadine in both animals and humans is renal excretion of the unchanged drug. fda.gov Hepatic metabolism represents a minor pathway for its clearance. fda.govfda.gov A mass balance study showed that approximately 70% of a total administered dose was excreted in the urine. fda.gov The elimination half-life was observed to be around 3 hours. fda.gov Complete elimination from the body was essentially achieved by 24 to 48 hours post-dosing. fda.gov

Metabolic pathways across species, including animals, involve N-demethylation and N-oxidation. fda.gov Two main metabolites have been identified: mono-desmethyl-olopatadine (M1) and olopatadine N-oxide (M3). novartis.com While the metabolites formed in animals and humans are similar, their relative proportions may differ. fda.gov

In vitro studies using human and animal liver microsomes have been conducted to assess the potential for metabolic drug interactions. These studies demonstrated that (E)-Olopatadine does not inhibit the metabolic reactions involving several key cytochrome P-450 (CYP) isoenzymes, including 1A2, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4. tandfonline.comeuropa.eunafdac.gov.ng This suggests a low likelihood of metabolic interactions with other co-administered substances. thieme-connect.comeuropa.eunafdac.gov.ng Further in vitro investigation has shown that the formation of the M1 metabolite is primarily catalyzed by CYP3A4, whereas the M3 metabolite is mainly formed by flavin-containing monooxygenases (FMO), specifically FMO1 and FMO. fda.gov

Table 2: (E)-Olopatadine Elimination and Metabolism Profile

| Parameter | Finding | System/Model | Citations |

|---|---|---|---|

| Primary Elimination Route | Renal Excretion | Animal/Human | fda.govfda.gov |

| Urinary Recovery | ~70% of administered dose recovered in urine. | Animal/Human | fda.gov |

| Metabolism | Minor elimination pathway. | Animal/Human | fda.gov |

| Metabolic Pathways | N-demethylation, N-oxidation. | Animal/Human | fda.gov |

| Major Metabolites | Mono-desmethyl-olopatadine (M1), Olopatadine N-oxide (M3). | Animal/Human | novartis.com |

| CYP Isoenzyme Inhibition | No significant inhibition of CYP1A2, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4. | In vitro (liver microsomes) | tandfonline.comeuropa.eunafdac.gov.ng |

| Metabolite-forming Enzymes | M1: Primarily CYP3A4; M3: Primarily FMO1 and FMO. | In vitro | fda.gov |

Preclinical Toxicology and Safety Pharmacology (Animal Studies)

General Toxicity and Target Organ Identification in Chronic Animal Studies (e.g., Rats, Dogs)

Chronic oral toxicity studies of (E)-Olopatadine, with durations of up to 52 weeks, have been conducted in both rats and dogs. fda.gov These studies identified specific target organs for toxicity. fda.govhres.canovartis.com

In rats, the identified target organs of toxicity included the kidneys, heart, liver, eyes, urinary bladder, and pancreas. fda.gov Lungs and lymph nodes were also noted as target organs in some reviews. fda.gov

In dogs, chronic administration pointed to the kidneys, spleen, liver, heart, bone marrow, and eyes as target organs of toxicity. fda.gov

The no-observed-adverse-effect-levels (NOAELs) determined from chronic oral administration studies were 10 mg/kg/day in rats and 5 mg/kg/day in dogs. fda.gov

Table 3: Summary of Target Organ Toxicity in Chronic Animal Studies

| Species | Study Duration | Target Organs Identified | Citations |

|---|---|---|---|

| Rat | Up to 52 weeks | Kidneys, Heart, Liver, Eyes, Urinary Bladder, Pancreas, Lungs, Lymph Nodes | fda.govhres.canovartis.com |

| Dog | Up to 52 weeks | Kidneys, Spleen, Liver, Heart, Bone Marrow, Eyes | fda.govhres.canovartis.com |

Reproductive and Developmental Toxicology in Animal Models (e.g., Fertility, Fetal Development)

The reproductive and developmental toxicity of (E)-Olopatadine has been evaluated in several preclinical animal models, primarily in rats and rabbits. These studies aimed to assess the potential effects of the compound on fertility and embryonic and fetal development.

Oral administration of (E)-Olopatadine to male and female rats at a high dose of 400 mg/kg/day resulted in toxicity and was associated with a decrease in the fertility index and a reduced implantation rate. novartis.comnyallergy.commdedge.com However, at a dose of 50 mg/kg/day, no adverse effects on reproductive function were observed in rats. novartis.commedsafe.govt.nz

Developmental toxicity studies indicated that (E)-Olopatadine is not teratogenic in rats and rabbits. medsafe.govt.nzfda.govnovartis.com However, adverse effects on fetal viability were observed at high dose levels. In rats receiving 600 mg/kg/day during the period of organogenesis, a dose that also induced maternal toxicity, a decrease in the number of live fetuses and reduced fetal weight were observed. novartis.commedscape.com Similarly, in rabbits, oral administration of 400 mg/kg/day during organogenesis led to a decrease in the number of live fetuses. novartis.comnovartis.comfda.gov A decrease in the number of live fetuses was also noted in rats at doses of 60 mg/kg/day and above, and in rabbits at 25 mg/kg/day and above. ryaltris.comapotex.com

In a peri- and post-natal development study in rats, oral administration of (E)-Olopatadine at 60 mg/kg/day during late gestation and through the lactation period resulted in decreased neonatal survival. novartis.com At a lower dose of 4 mg/kg/day, a reduction in the body weight gain of offspring was noted. novartis.com (E)-Olopatadine has been identified in the milk of nursing rats following oral administration. medsafe.govt.nznovartis.comeuropa.eu

Table 1: Summary of Reproductive and Developmental Toxicology Studies of (E)-Olopatadine

| Study Type | Species | Dose | Findings | Reference |

|---|---|---|---|---|

| Fertility | Rat | 400 mg/kg/day (oral) | Decreased fertility index and reduced implantation rate. | novartis.comnyallergy.comryaltris.com |

| Fertility | Rat | 50 mg/kg/day (oral) | No effect on reproductive function. | novartis.commedsafe.govt.nzryaltris.com |

| Embryo-fetal Development | Rat | 600 mg/kg/day (oral) | Not teratogenic, but decrease in live fetuses and fetal weight. Maternal toxicity observed. | novartis.commedscape.com |

| Embryo-fetal Development | Rabbit | 400 mg/kg/day (oral) | Not teratogenic, but decrease in live fetuses. | medsafe.govt.nznovartis.comfda.gov |

| Peri-/Post-natal Development | Rat | 60 mg/kg/day (oral) | Decreased neonatal survival. | novartis.comryaltris.com |

| Peri-/Post-natal Development | Rat | 4 mg/kg/day (oral) | Reduced body weight gain in offspring. | novartis.com |

Mutagenicity and Carcinogenicity Assessments in Animal Models (e.g., Ames Test, Chromosome Aberration Assay, Micronucleus Test, Oral Carcinogenicity Studies)

(E)-Olopatadine has undergone a standard battery of genotoxicity tests to assess its mutagenic potential. These studies consistently demonstrated that the compound is not genotoxic. fda.gov

The in vitro bacterial reverse mutation assay, commonly known as the Ames test, yielded negative results, indicating that (E)-Olopatadine does not induce gene mutations in bacteria. novartis.comnyallergy.commedsafe.govt.nzmedcentral.comfda.gov Furthermore, an in vitro mammalian chromosome aberration assay using Chinese hamster lung cells showed no evidence of clastogenic activity. novartis.comnyallergy.commedsafe.govt.nzfda.govmedcentral.com The in vivo mouse micronucleus test, which assesses chromosome damage in a whole animal system, was also negative. novartis.comnyallergy.commedsafe.govt.nzmedcentral.comfda.gov

Long-term oral carcinogenicity studies were conducted in both mice and rats to evaluate the tumorigenic potential of (E)-Olopatadine. In these studies, (E)-Olopatadine was not found to be carcinogenic. nyallergy.commdedge.comfda.govfda.gov Mice were administered oral doses up to 500 mg/kg/day, and rats received doses up to 200 mg/kg/day, with no evidence of an increased incidence of tumors. novartis.comnyallergy.commdedge.commedsafe.govt.nz

Table 2: Summary of Mutagenicity Studies for (E)-Olopatadine

| Assay | Test System | Result | Reference |

|---|---|---|---|

| Bacterial Reverse Mutation Assay | In vitro (Ames Test) | Negative | novartis.commedsafe.govt.nzmedcentral.comfda.gov |

| Mammalian Chromosome Aberration Assay | In vitro (Chinese Hamster Lung Cells) | Negative | novartis.commedsafe.govt.nzfda.govmedcentral.com |

| Micronucleus Test | In vivo (Mouse) | Negative | novartis.commedsafe.govt.nzmedcentral.comfda.gov |

Advanced Analytical Methodologies for E Olopatadine Research

Chromatographic Techniques

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For (E)-Olopatadine, various chromatographic methods are utilized to distinguish it from its (Z)-isomer and other related substances.

High-Performance Liquid Chromatography (HPLC, RP-HPLC-DAD) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of (E)-Olopatadine. Specifically, Reverse-Phase HPLC (RP-HPLC) coupled with a Diode Array Detector (DAD) is frequently employed for both quantification and the assessment of purity.

Several RP-HPLC methods have been developed and validated for the determination of Olopatadine (B1677272) and its impurities, including the (E)-isomer. researchgate.net These methods often utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.netajrconline.org The detection wavelength is typically set in the UV region, with specific wavelengths like 220 nm, 246 nm, 299 nm, and 300 nm being reported. researchgate.netajrconline.orgvibgyorpublishers.org

The performance of these methods is rigorously validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, and robustness. ajrconline.orgturkjps.org For instance, one method demonstrated linearity for the (E)-isomer in a concentration range of 0.27-3.75 μg/mL, with a limit of detection (LOD) and limit of quantitation (LOQ) of 0.0891 μg/mL and 0.2701 μg/mL, respectively. researchgate.net Another study reported an LOD of 0.14 μg/mL and an LOQ of 0.5 μg/mL for Olopatadine. ajrconline.org These validated methods are crucial for routine quality control and stability studies of pharmaceutical formulations containing Olopatadine. researchgate.netglobalresearchonline.net

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Kromasil 100 C18 (150 × 4.6 mm, 3.5 μm) researchgate.net | ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 μm) turkjps.org | Kromasil C18 (150 × 4.6 mm, 5 µm) ajrconline.org |

| Mobile Phase | Buffer and Acetonitrile (80:20 v/v) researchgate.net | 0.1% Formic acid and Methanol (35:65) turkjps.org | Methanol and Phosphate buffer (60:40 v/v) ajrconline.org |

| Flow Rate | 1.5 mL/min researchgate.net | 1.0 mL/min turkjps.org | 1.0 mL/min ajrconline.org |

| Detection Wavelength | 220 nm researchgate.net | 300 nm turkjps.org | 246 nm ajrconline.org |

| Column Temperature | 25°C researchgate.net | Not Specified | Ambient ajrconline.org |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, faster, and cost-effective alternative for the analysis of Olopatadine and its related compounds. researchgate.net This technique is particularly useful for routine analysis and can be used to determine Olopatadine in both bulk drug and pharmaceutical formulations. researchgate.netnih.gov

In a typical HPTLC method, precoated silica (B1680970) gel 60 F254 aluminum plates are used as the stationary phase. researchgate.netnih.gov The mobile phase composition is optimized to achieve good separation; for instance, a mixture of methanol, water, and glacial acetic acid (8:2:0.2 v/v/v) has been successfully used. researchgate.net Densitometric analysis is performed at a specific wavelength, such as 247 nm or 301 nm, to quantify the separated components. researchgate.netnih.gov

A validated HPTLC method for Olopatadine hydrochloride showed a linear response over a concentration range of 200 to 1200 ng/band, with a retention factor (Rf) value of 0.37 ± 0.01. researchgate.net Another study reported linearity in the range of 0.1-0.9 µ g/band with an Rf value of 0.46 ± 0.03. nih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Precoated silica gel 60 F254 aluminium plates researchgate.net | Precoated silica gel 60 F254 aluminum sheets nih.gov |

| Mobile Phase | Methanol: Water: Glacial Acetic acid (8:2:0.2 v/v/v) researchgate.net | Methanol-chloroform-ammonia (8 + 2 + 0.1, v/v/v) nih.gov |

| Detection Wavelength | 247 nm researchgate.net | 301 nm nih.gov |

| Rf Value | 0.37 ± 0.01 researchgate.net | 0.46 ± 0.03 nih.gov |

| Linearity Range | 200 to 1200 ng/band researchgate.net | 0.1-0.9 µg/band nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-ESI-MS-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the definitive identification and sensitive quantification of (E)-Olopatadine and its related substances. turkjps.orgnih.gov These techniques combine the separation power of LC with the mass-analyzing capability of MS, providing high specificity and sensitivity.

LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) methods have been developed for the determination of Olopatadine and its metabolites in various biological matrices, such as human plasma. nih.govoup.com These methods are crucial for pharmacokinetic studies. oup.com Sample preparation often involves solid-phase extraction to isolate the analytes from the complex matrix. nih.gov The mass spectrometer is typically operated in positive ion mode, and multiple reaction monitoring (MRM) is used for quantification, enhancing the selectivity of the analysis. oup.com

For instance, one LC-ESI-MS-MS method for Olopatadine and its metabolites in human plasma demonstrated good linearity over the concentration ranges of 1-200 ng/ml for the parent drug. researchgate.net Another highly sensitive method reported a lower limit of quantification (LLOQ) of 0.2 ng/mL. oup.com High-resolution mass spectrometry (HRMS) coupled with LC is also employed for the characterization of degradation products, providing accurate mass measurements to elucidate their structures. turkjps.org

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Technique | LC-ESI-MS-MS nih.gov | LC-MS/MS oup.com |

| Sample Preparation | Solid-Phase Extraction (Bond Elut C18) nih.gov | Protein precipitation followed by liquid–liquid extraction oup.com |

| Ionization Mode | Electrospray Positive Ionization turkjps.org | Positive ion multiple reaction monitoring (MRM) oup.com |

| Linearity Range | 1-200 ng/ml for olopatadine researchgate.net | 0.2–100 ng/mL oup.com |

| Lower Limit of Quantification (LLOQ) | Not Specified | 0.2 ng/mL oup.com |

Spectroscopic Techniques

Spectroscopic techniques provide valuable information about the chemical structure and concentration of (E)-Olopatadine. These methods are often used in conjunction with chromatographic techniques for comprehensive analysis.

UV-Spectrophotometry and Derivative Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of Olopatadine in bulk drug and pharmaceutical formulations. rjptonline.orgjddtonline.info The method is based on the measurement of the absorption of UV radiation by the analyte.

Several UV spectrophotometric methods have been developed, including zero-order, first-order, and second-order derivative spectroscopy. jddtonline.infojddtonline.info Derivative spectroscopy helps to resolve overlapping spectra and eliminate interference from excipients. rjptonline.org For instance, a second-order derivative method for Olopatadine hydrochloride estimated the drug at 224 nm, while another study used wavelengths of 299 nm, 289 nm, and 267 nm for zero, first, and second-order derivative methods, respectively. rjptonline.orgjddtonline.infojddtonline.info The area under the curve (AUC) method has also been employed, measuring the spectrum between 220 nm and 230 nm. rjptonline.org These methods are validated for linearity, precision, and accuracy as per ICH guidelines. jddtonline.infojddtonline.info

| Method | Wavelength(s) | Linearity Range | Solvent |

|---|---|---|---|

| Second Order Derivative rjptonline.org | 224 nm rjptonline.org | 1 to 16 μg/ml rjptonline.org | Methanol rjptonline.org |

| Area Under Curve (AUC) rjptonline.org | 220 nm to 230 nm rjptonline.org | 1 to 12 μg/ml rjptonline.org | Methanol rjptonline.org |

| Zero, First, Second Order Derivative jddtonline.infojddtonline.info | 299, 289, 267 nm jddtonline.infojddtonline.info | 20 to 120 μg/mL jddtonline.infojddtonline.info | Methanol and Water jddtonline.infojddtonline.info |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules. ¹H NMR and ¹³C NMR are used to confirm the chemical structure of (E)-Olopatadine by providing detailed information about the arrangement of atoms within the molecule.

For instance, the ¹H NMR spectrum of an (E/Z)-isomer mixture of an Olopatadine precursor showed characteristic triplets at δ 5.69 and δ 6.02, corresponding to the Z-isomer and E-isomer, respectively, allowing for the determination of the isomeric ratio. ijsrst.com The ¹H NMR spectrum of the free base of Olopatadine in DMSO-d₆ shows characteristic signals for the different protons in the molecule, confirming its structure. google.com Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. google.com Deuterium (B1214612) NMR (²H NMR) can be used to confirm the position of deuterium labeling in isotopically labeled standards.

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of (E)-Olopatadine. A validated capillary zone electrophoresis (CZE) method has been successfully developed for its determination in pharmaceutical preparations like eye drops. vibgyorpublishers.orgresearchgate.net This method offers a rapid and sensitive approach for quantifying the compound.

Optimal separation and detection are achieved under specific electrophoretic conditions. Research has identified the following parameters as ideal for the analysis of Olopatadine hydrochloride:

| Parameter | Optimal Condition |

| Buffer | 20 mmol/L Sodium Tetraborate |

| Organic Modifier | Acetonitrile 15% (v/v) |

| Additive | 10 mmol/L Sodium Chloride |

| pH | 9.5 |

| Applied Potential | 25 kV |

| Injection Time | 10 s at 5 × 10³ N/m² |

| Detection Wavelength | 205 nm |

| Temperature | 30°C |

| Data sourced from a validated capillary electrophoretic study. researchgate.net |

This CZE method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine quality control analysis. researchgate.net

Voltammetry

Voltammetric techniques provide a sensitive electrochemical approach for the determination of (E)-Olopatadine. Studies have investigated its behavior using methods like cyclic voltammetry and differential pulse voltammetry at a hanging mercury drop electrode. ijpsr.com This research revealed that the compound exhibits a single, well-defined reduction peak, which is attributed to the reduction of the carbon-carbon double bond in its structure. ijpsr.com

Another study focused on the electro-oxidation pathway of Olopatadine hydrochloride at a glassy carbon electrode. colab.ws The oxidation process was found to be irreversible and based on the electro-active tertiary amine group within the molecule. colab.ws A square wave voltammetry method was developed in a citrate (B86180) buffer (pH 5.5) with sodium dodecyl sulfate (B86663) as a modifier, proving to be sensitive and accurate for the drug's determination. colab.wsresearchgate.net

Key findings from differential pulse voltammetry include the establishment of a linear relationship between the peak current and the concentration of Olopatadine over a specific range, allowing for quantitative analysis. ijpsr.com The method has been successfully applied to determine the compound in bulk drug form and pharmaceutical formulations without interference from common excipients. ijpsr.com

| Voltammetric Method Parameter | Finding |

| Technique | Differential Pulse Voltammetry |

| Electrode | Hanging Mercury Drop Electrode |

| Observed Reaction | Single, well-defined reduction peak |

| Mechanism | Reduction of the C-C double bond |

| Linear Range | 1.0 x 10⁻⁸ M to 4.0 x 10⁻⁷ M |

| Limit of Detection (LOD) | 1.92 ng/mL |

| Limit of Quantitation (LOQ) | 6.34 ng/mL |

| Data sourced from a voltammetric determination study. ijpsr.com |

Intrinsic Stability and Degradation Profiling of (E)-Olopatadine

Understanding the intrinsic stability of (E)-Olopatadine is critical for ensuring its quality, safety, and efficacy. This involves subjecting the drug to various stress conditions to identify potential degradation pathways and products.

Forced degradation studies, as recommended by the International Conference on Harmonization (ICH) guidelines, are performed to elucidate the inherent stability characteristics of (E)-Olopatadine. globalresearchonline.net The compound has been subjected to a range of stress conditions, including hydrolysis (acidic, alkaline, neutral), oxidation, heat, and photolysis. globalresearchonline.netturkjps.org

Results from various studies indicate that (E)-Olopatadine is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions. globalresearchonline.netturkjps.orgscispace.com In contrast, some studies have found it to be relatively stable under thermal and photolytic stress. globalresearchonline.nettandfonline.com However, other investigations have reported degradation under photolytic conditions, particularly when in solution (wet state) compared to a solid state (dry state). scispace.commedcraveonline.commedcraveonline.com

For instance, one study found significant degradation in acidic (0.1N HCl) and basic (0.1N NaOH) conditions, as well as in the presence of hydrogen peroxide (H₂O₂). globalresearchonline.net Another investigation noted that while the drug was stable under oxidative and thermal stress, it underwent transformation under acidic, basic, and photolytic conditions. tandfonline.com The extent of degradation varies depending on the specific stressor and its intensity. One report indicated that Olopatadine was substantially degraded by 17% under oxidative conditions. scispace.com

Summary of (E)-Olopatadine Degradation under Forced Stress Conditions

| Stress Condition | Observation | Reference(s) |

|---|---|---|

| Acid Hydrolysis | Susceptible to degradation | globalresearchonline.netturkjps.orgtandfonline.commedcraveonline.com |

| Alkaline Hydrolysis | Susceptible to degradation | globalresearchonline.netturkjps.orgtandfonline.com |

| Oxidative (H₂O₂) | Susceptible to degradation | globalresearchonline.netscispace.com |

| Thermal (Dry Heat) | Generally stable | globalresearchonline.nettandfonline.com |